molecular formula C6H5ClINO B3032218 6-Chloro-2-iodo-3-methoxypyridine CAS No. 1256790-05-2

6-Chloro-2-iodo-3-methoxypyridine

Cat. No.: B3032218
CAS No.: 1256790-05-2
M. Wt: 269.47
InChI Key: SYDPZCLUEAZSMB-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-3-methoxypyridine (C₆H₅ClINO) is a halogenated pyridine derivative characterized by a chlorine atom at position 6, an iodine atom at position 2, and a methoxy group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing hepatitis C virus (HCV) inhibitors via cross-coupling reactions such as Sonogashira couplings . Its synthesis involves the alkylation of 6-chloro-2-iodopyridin-3-ol with iodomethane in the presence of potassium tert-butoxide, yielding a 57% isolated product with a melting point of 64–71°C . Key spectral data include $ ^1H $ NMR (δ 7.16, 6.91 ppm) and $ ^{13}C $ NMR (δ 155.04, 141.38 ppm), confirming its structural integrity .

Properties

IUPAC Name

6-chloro-2-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPZCLUEAZSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857320
Record name 6-Chloro-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-05-2
Record name 6-Chloro-2-iodo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the iodination of 6-chloro-3-methoxypyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and a catalyst like copper(II) sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and iodine atoms can enhance the compound’s ability to form halogen bonds, which are crucial for its biological activity .

Comparison with Similar Compounds

Halogen Substitution Variations

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Cl (C6), I (C2), OMe (C3) C₆H₅ClINO High reactivity in Sonogashira couplings; used in HCV inhibitor synthesis (IC₅₀ = 9.3 μM)
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine Cl (C6), F (C2), MOM (C3) C₇H₇ClFNO₂ Fluorine reduces steric hindrance; methoxymethoxy enhances solubility. No bioactivity data reported.
2,5-Dichloro-6-iodo-3-methoxypyridine Cl (C5, C6), I (C2), OMe (C3) C₆H₄Cl₂INO Additional Cl at C5 increases electron-withdrawing effects; potential for enhanced electrophilicity.

Key Insights :

  • Iodine vs. Fluorine: The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its polarizable nature, whereas fluorine’s electronegativity limits such reactivity .
  • Methoxy vs. Methoxymethoxy : The methoxymethoxy group in the fluoro analog improves solubility but may complicate synthetic steps due to its bulkiness .

Functional Group Modifications

Compound Name Substituents Molecular Formula Key Properties/Applications References
6-Chloro-2-iodo-3-methylpyridine Cl (C6), I (C2), Me (C3) C₆H₅ClIN Methyl group reduces polarity, potentially lowering solubility; no reported bioactivity.
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine Cl (C2), I (C6), MOM (C3) C₇H₇ClINO₂ Methoxymethoxy at C3 alters electronic density; positional isomerism affects reactivity.

Key Insights :

  • Methoxy vs.
  • Positional Isomerism : In 2-chloro-6-iodo-3-(methoxymethoxy)pyridine, the shifted halogen positions may reduce efficacy in target binding compared to the parent compound .

Bulky Substituents and Extended Functionality

Compound Name Substituents Molecular Formula Key Properties/Applications References
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine Cl (C6), I (C2), PMB (C3) C₁₃H₁₁ClINO₂ 4-Methoxybenzyloxy group increases steric bulk, potentially hindering reactivity but improving lipophilicity.
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Cl (C5), I (C4), DMM (C3), OMe (C2) C₉H₁₀ClINO₃ Complex substitution pattern may limit synthetic utility; no bioactivity reported.

Key Insights :

  • Steric Effects : Bulky groups like 4-methoxybenzyloxy can impede reaction kinetics but may enhance membrane permeability in drug candidates .
  • Multi-Substituted Analogs : Compounds with multiple substituents (e.g., 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) are less commonly utilized due to synthetic challenges .

Biological Activity

6-Chloro-2-iodo-3-methoxypyridine is a heterocyclic organic compound notable for its unique halogenation pattern and the presence of a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

The molecular formula of this compound is C₆H₅ClINO, with a molecular weight of approximately 269.47 g/mol. The structural characteristics, including the presence of chlorine and iodine atoms, significantly influence its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as either an electrophile or nucleophile, depending on the reaction conditions. This duality allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although detailed evaluations are still required to confirm these effects.
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound across various cell types. It demonstrated species-specific cytotoxicity profiles, indicating that its effects may vary depending on the biological context .

Case Study 1: Cytotoxicity Profiling

A quantitative high-throughput screening (qHTS) study assessed the cytotoxicity of various compounds, including this compound. The results indicated that while some compounds exhibited broad cytotoxic effects across different cell types, others showed more selective toxicity patterns. This highlights the importance of understanding species-specific responses to predict potential adverse effects in humans .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could serve as a lead in developing inhibitors for these enzymes, which play a critical role in drug metabolism and detoxification processes in the body.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Aspects
This compoundC₆H₅ClINOExhibits enzyme inhibition and potential cytotoxicity
6-Chloro-2-bromo-3-methoxypyridineC₆H₅BrINOBromine substitution alters reactivity
6-Iodo-2-methoxy-pyridineC₆H₅INOLacks chlorine; different biological profile

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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